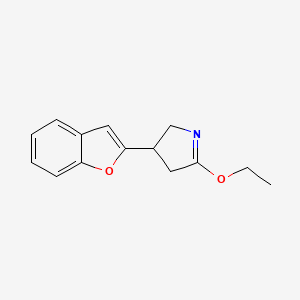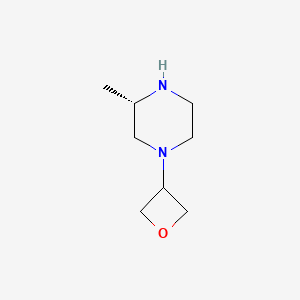
(S)-3-methyl-1-(oxetan-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-1-(oxetan-3-yl)piperazine is a chiral compound featuring a piperazine ring substituted with a methyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-methyl-1-(oxetan-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both piperazine and oxetane moieties. This can be achieved through various cyclization reactions, such as intramolecular etherification or epoxide ring opening followed by ring closure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The production process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methyl-1-(oxetan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
(S)-3-Methyl-1-(oxetan-3-yl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biological studies to investigate the interactions of piperazine derivatives with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of (S)-3-methyl-1-(oxetan-3-yl)piperazine involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which may facilitate its binding to biological targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Methylpiperazine: Lacks the oxetane ring, resulting in different chemical properties and reactivity.
1-(Oxetan-3-yl)piperazine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Oxetane-containing derivatives: Various derivatives with different substituents on the oxetane ring, leading to diverse applications and reactivity.
Uniqueness: (S)-3-Methyl-1-(oxetan-3-yl)piperazine is unique due to the presence of both the oxetane and piperazine rings, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral studies .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(3S)-3-methyl-1-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C8H16N2O/c1-7-4-10(3-2-9-7)8-5-11-6-8/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
PRUUDHYBMMLTSC-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2COC2 |
Canonical SMILES |
CC1CN(CCN1)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


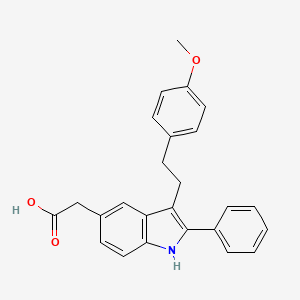
![7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)
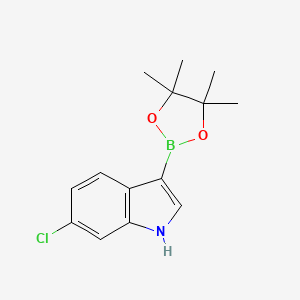

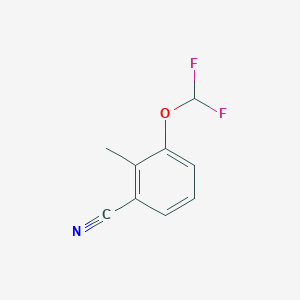
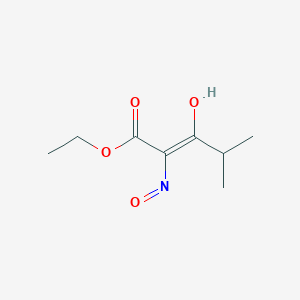
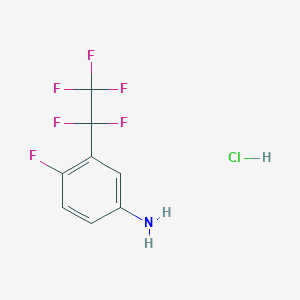
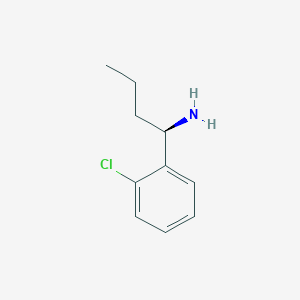
![5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B15224687.png)
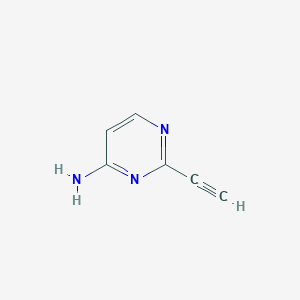
![4-Hydroxybenzo[g]quinolin-2(1H)-one](/img/structure/B15224704.png)

